3-Bromo-4-methoxycinnamic acid
Overview
Description
3-Bromo-4-methoxycinnamic acid is an organic compound with the molecular formula C10H9BrO3. It is a derivative of cinnamic acid, where the phenyl ring is substituted with a bromine atom at the 3-position and a methoxy group at the 4-position. This compound is known for its applications in organic synthesis and as an intermediate in the production of various fine chemicals .
Mechanism of Action
Target of Action
3-Bromo-4-methoxycinnamic acid is a derivative of cinnamic acid . Cinnamic acid and its derivatives are known to play a significant role in the biosynthesis of a myriad of natural products including lignols, flavonoids, isoflavonoids, coumarins, aurones, stilbenes, catechin, and phenylpropanoids . .
Mode of Action
Cinnamic acid derivatives have been reported to exhibit various biological activities, including anticancer, antimicrobial, and neuroprotective effects . The presence of bromine and methoxy groups in the compound could potentially modify these activities, but specific interactions with its targets are yet to be elucidated.
Biochemical Pathways
Cinnamic acid is a central intermediate in the biosynthesis of many natural products . It’s involved in the phenylpropanoid bioconversion pathways, which are crucial for the development of a biorefinery concept based on the biocatalytic conversion of hydroxycinnamic acids into high-value molecules . .
Result of Action
Cinnamic acid derivatives have been reported to exhibit various biological activities, including anticancer, antimicrobial, and neuroprotective effects . The presence of bromine and methoxy groups in the compound could potentially modify these activities.
Biochemical Analysis
Biochemical Properties
3-Bromo-4-methoxycinnamic acid plays a significant role in biochemical reactions. It acts as a reagent and an intermediate in the synthesis of complex organic molecules. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell. The interactions of this compound with these biomolecules are primarily through covalent bonding and hydrogen bonding, which influence the compound’s reactivity and stability .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of specific signaling pathways, leading to changes in gene expression patterns. Additionally, this compound affects cellular metabolism by altering the activity of metabolic enzymes, which can result in changes in the production and utilization of cellular energy .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. This compound can bind to enzymes and proteins, leading to their inhibition or activation. For instance, this compound has been shown to inhibit the activity of certain kinases, which are enzymes that play a crucial role in cell signaling and regulation. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat. Long-term exposure to this compound can lead to changes in cellular function, including alterations in cell growth and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways. At high doses, this compound can exhibit toxic effects, including liver and kidney damage. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at higher concentrations .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in the metabolism of aromatic compounds. This compound can affect metabolic flux and metabolite levels by inhibiting or activating specific enzymes. For example, this compound can inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes through active and passive transport mechanisms. Once inside the cell, this compound can bind to intracellular proteins, which influence its localization and accumulation within specific cellular compartments .
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles within the cell through targeting signals and post-translational modifications. For instance, this compound can accumulate in the mitochondria, where it can influence mitochondrial function and energy production. The subcellular localization of this compound is crucial for its activity and function within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Bromo-4-methoxycinnamic acid can be synthesized through several methods. One common approach involves the bromination of 4-methoxycinnamic acid. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride . The reaction conditions often include a solvent like acetic acid or chloroform and are carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and efficient methods. One such method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a boronic acid derivative with a brominated aromatic compound in the presence of a palladium catalyst . This method is favored for its mild reaction conditions and high yields.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-methoxycinnamic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized to form corresponding carboxylic acids or reduced to form alcohols.
Coupling Reactions: It can participate in coupling reactions like the Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in solvents such as ethanol or dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or methanol.
Major Products Formed
Substitution: Formation of substituted cinnamic acid derivatives.
Oxidation: Formation of brominated benzoic acids.
Reduction: Formation of brominated cinnamyl alcohols.
Scientific Research Applications
3-Bromo-4-methoxycinnamic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Comparison with Similar Compounds
Similar Compounds
4-Methoxycinnamic acid: Lacks the bromine substitution, making it less reactive in certain substitution reactions.
3-Bromo-4-hydroxycinnamic acid: Similar structure but with a hydroxyl group instead of a methoxy group, leading to different reactivity and solubility properties.
3-Bromo-4-methylcinnamic acid: Substituted with a methyl group instead of a methoxy group, affecting its electronic properties and reactivity.
Uniqueness
3-Bromo-4-methoxycinnamic acid is unique due to the presence of both bromine and methoxy substituents, which confer distinct electronic and steric properties. These features make it a versatile intermediate in organic synthesis and a valuable compound for various research applications .
Properties
IUPAC Name |
(E)-3-(3-bromo-4-methoxyphenyl)prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO3/c1-14-9-4-2-7(6-8(9)11)3-5-10(12)13/h2-6H,1H3,(H,12,13)/b5-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTHCKJFXUYPZAO-HWKANZROSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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